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Compound of Interest

Compound Name: 3-Bromo-2-ethoxypyridine

Cat. No.: B180952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Bromo-2-ethoxypyridine. Due to the limited availability of directly measured spectral data in

public databases, this document presents a combination of predicted spectroscopic values and

general experimental protocols. The predicted data is derived from the analysis of structurally

analogous compounds, offering a robust framework for the identification and characterization of

this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data for 3-Bromo-2-ethoxypyridine. These predictions are based on established principles of

spectroscopy and data from similar compounds such as 3-bromo-2-methoxypyridine and other

substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.1 Doublet of doublets 1H H-6

~7.7 Doublet of doublets 1H H-4

~6.9 Doublet of doublets 1H H-5

~4.4 Quartet 2H -OCH₂CH₃

~1.4 Triplet 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~160 C-2

~145 C-6

~140 C-4

~118 C-5

~108 C-3

~63 -OCH₂CH₃

~14 -OCH₂CH₃

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium-Strong Aliphatic C-H stretch

~1580, ~1460, ~1420 Medium-Strong
C=C and C=N stretching

(pyridine ring)

~1250 Strong Aryl-O stretch (asymmetric)

~1040 Strong C-O stretch (ethoxy group)

Below 800 Medium-Strong C-H out-of-plane bending

~750 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Relative Intensity Assignment

201/203 High
Molecular ion peak ([M]⁺ and

[M+2]⁺)

172/174 Medium [M - C₂H₅]⁺

144/146 Medium [M - C₂H₅O]⁺

122 Medium [M - Br]⁺

78 High [C₅H₄N]⁺ (pyridyl cation)

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

outlined above. These protocols are based on standard laboratory practices for the analysis of

organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Materials:

3-Bromo-2-ethoxypyridine sample (5-20 mg)

Deuterated solvent (e.g., CDCl₃)

5 mm NMR tube

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Accurately weigh 5-20 mg of the 3-Bromo-2-ethoxypyridine sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution into a clean, dry 5 mm NMR tube.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a 30-

45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

Acquire the ¹³C spectrum using a proton-decoupled pulse program. A larger number of scans

will be necessary due to the lower natural abundance of ¹³C.

Process the acquired data (Fourier transform, phase correction, and baseline correction) and

reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Materials:

3-Bromo-2-ethoxypyridine sample (a few drops for liquid, a few mg for solid)
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FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (e.g.,

NaCl)

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the 3-Bromo-2-ethoxypyridine sample directly onto the ATR

crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality

spectrum in the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

3-Bromo-2-ethoxypyridine sample

Volatile solvent (e.g., methanol or acetonitrile)

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas

Chromatograph (GC-MS) or a direct infusion probe.

Procedure (using GC-MS):

Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
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The sample is vaporized and separated on the GC column before entering the mass

spectrometer.

In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV for

EI) to generate ions.

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the

mass analyzer.

The detector records the abundance of each ion, generating a mass spectrum.

Analyze the resulting spectrum to identify the molecular ion peak (and its isotopic pattern

due to bromine) and major fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an

unknown compound like 3-Bromo-2-ethoxypyridine.
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General Workflow for Spectroscopic Identification
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Caption: A flowchart illustrating the general workflow for spectroscopic identification.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2-ethoxypyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180952#spectroscopic-data-of-3-bromo-2-
ethoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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